

Physical properties of 2-Phenylaziridine: boiling point, density, appearance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Phenylaziridine**

Cat. No.: **B142167**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-Phenylaziridine**

This technical guide provides a comprehensive overview of the key physical properties of **2-Phenylaziridine**, a significant aryl-substituted aziridine utilized in various chemical syntheses. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a consolidated resource for this compound's fundamental characteristics.

Core Physical Properties

2-Phenylaziridine, also known as Styrenimine, is a heterocyclic compound with the molecular formula C₈H₉N.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its physical state and characteristics are crucial for its handling, storage, and application in synthetic protocols.

Quantitative Data Summary

The primary physical constants for **2-Phenylaziridine** are summarized in the table below for quick reference.

Physical Property	Value	Conditions
Boiling Point	88-90 °C	at 9 Torr
Density	1.0033 g/cm ³	Not Specified
Molecular Weight	119.16 g/mol	

Data sourced from ChemicalBook[3] and PubChem[1][4].

Appearance

Under standard conditions, **2-Phenylaziridine** presents as a light yellow liquid[3].

Experimental Protocols

While specific experimental documentation for the determination of **2-Phenylaziridine**'s physical properties is not readily available, the following outlines generalized and widely accepted methodologies for ascertaining the boiling point and density of liquid organic compounds.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination involves the use of a Thiele tube.

Apparatus:

- Thiele tube
- Thermometer
- Capillary tube (sealed at one end)
- Small test tube
- Heat source (e.g., Bunsen burner)

- Liquid paraffin or other suitable heating oil

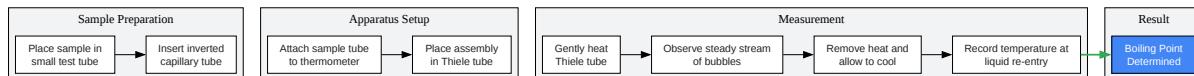
Procedure:

- A small quantity of **2-Phenylaziridine** is placed into the small test tube.
- The capillary tube is inverted (open end down) and placed into the test tube containing the sample.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- This assembly is then placed into the Thiele tube containing the heating oil.
- The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heat source is removed once a steady stream of bubbles is observed.
- The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point^{[5][6]}.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it.

Apparatus:


- Pycnometer (of a known volume)
- Analytical balance
- Temperature-controlled water bath

Procedure:

- The empty, clean, and dry pycnometer is weighed.
- The pycnometer is filled with distilled water and placed in a temperature-controlled water bath until it reaches thermal equilibrium. The volume of the pycnometer is then determined.
- The pycnometer is then emptied, dried, and filled with **2-Phenylaziridine**.
- The filled pycnometer is weighed again.
- The density is calculated by dividing the mass of the **2-Phenylaziridine** by the volume of the pycnometer.

Visualization of Experimental Workflow

The logical flow for the determination of a compound's boiling point can be visualized as follows:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenylaziridine | C8H9N | CID 275933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-Phenylaziridine | 1499-00-9 [chemicalbook.com]

- 4. (R)-2-Phenylaziridine | C8H9N | CID 11018848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physical properties of 2-Phenylaziridine: boiling point, density, appearance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142167#physical-properties-of-2-phenylaziridine-boiling-point-density-appearance>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com